molecular formula C6H12O3 B13944157 5,6-Dihydroxyhexan-2-one CAS No. 72693-13-1

5,6-Dihydroxyhexan-2-one

Cat. No.: B13944157
CAS No.: 72693-13-1
M. Wt: 132.16 g/mol
InChI Key: RXRMKCOJSVYDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydroxyhexan-2-one is an organic compound with the molecular formula C₆H₁₂O₃. It is a ketone with two hydroxyl groups located at the 5th and 6th positions of the hexane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxyhexan-2-one can be achieved through several methods. One common approach involves the oxidation of 5,6-dihydroxyhexane using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired ketone .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxyhexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acid chlorides.

Major Products Formed

Scientific Research Applications

5,6-Dihydroxyhexan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydroxyhexan-2-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ketone group can also participate in nucleophilic addition reactions, altering the function of biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydroxyhexan-2-one is unique due to the presence of both hydroxyl and ketone functional groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5,6-dihydroxyhexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(8)2-3-6(9)4-7/h6-7,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRMKCOJSVYDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649018
Record name 5,6-Dihydroxyhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72693-13-1
Record name 5,6-Dihydroxyhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.